molecular formula C25H29N3O4 B4995443 ETHYL 4-{3-[(1-BENZYL-4-PIPERIDYL)AMINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE

ETHYL 4-{3-[(1-BENZYL-4-PIPERIDYL)AMINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE

Cat. No.: B4995443
M. Wt: 435.5 g/mol
InChI Key: PJSMLXNHQZCQEP-UHFFFAOYSA-N
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Description

ETHYL 4-{3-[(1-BENZYL-4-PIPERIDYL)AMINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE is a complex organic compound with a unique structure that includes a piperidine ring, a benzyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{3-[(1-BENZYL-4-PIPERIDYL)AMINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 1-benzyl-4-piperidone with ethyl 4-aminobenzoate under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and ensure consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{3-[(1-BENZYL-4-PIPERIDYL)AMINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 4-{3-[(1-BENZYL-4-PIPERIDYL)AMINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 4-{3-[(1-BENZYL-4-PIPERIDYL)AMINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-{3-[(1-BENZYL-4-PIPERIDYL)AMINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 4-[3-[(1-benzylpiperidin-4-yl)amino]-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4/c1-2-32-25(31)19-8-10-21(11-9-19)28-23(29)16-22(24(28)30)26-20-12-14-27(15-13-20)17-18-6-4-3-5-7-18/h3-11,20,22,26H,2,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSMLXNHQZCQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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